2-Chloro-4-ethyl-7-methoxyquinazoline
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Overview
Description
2-Chloro-4-ethyl-7-methoxyquinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-7-methoxyquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-ethylquinazoline and methoxy-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethyl-7-methoxyquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new substituents into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-Chloro-4-ethyl-7-methoxyquinazoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methoxyquinazoline: A closely related compound with similar chemical structure and properties.
Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate: Another derivative with additional functional groups that may exhibit different biological activities.
Uniqueness
2-Chloro-4-ethyl-7-methoxyquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro, ethyl, and methoxy groups in the quinazoline ring provides distinct properties that differentiate it from other quinazoline derivatives.
Properties
CAS No. |
58487-57-3 |
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Molecular Formula |
C11H11ClN2O |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-chloro-4-ethyl-7-methoxyquinazoline |
InChI |
InChI=1S/C11H11ClN2O/c1-3-9-8-5-4-7(15-2)6-10(8)14-11(12)13-9/h4-6H,3H2,1-2H3 |
InChI Key |
XMOMNSKPCKMAGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC2=C1C=CC(=C2)OC)Cl |
Origin of Product |
United States |
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